1-(1-Methyl-1H-indol-2-yl)ethanone
Overview
Description
“1-(1-Methyl-1H-indol-2-yl)ethanone” is a compound with the molecular formula C11H11NO. It has an average mass of 173.21 Da and a monoisotopic mass of 173.084063974 Da .
Molecular Structure Analysis
The compound has a structure that includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a methyl group attached to the nitrogen in the indole ring and an ethanone group attached to the second carbon in the indole ring .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 333.9±15.0 °C at 760 mmHg, and a flash point of 163.7±27.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 33 Å2 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as 1-(1-Methyl-1H-indol-2-yl)ethanone, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new anticancer derivatives .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Pharmaceutical Intermediates
1-(1-Methyl-1H-indol-2-yl)ethanone can be used as a pharmaceutical intermediate . It is an active pharmaceutical ingredient and can be used in the synthesis of various drugs .
Organic Synthesis
1-(1-Methyl-1H-indol-2-yl)ethanone can also be used as a raw material in organic synthesis . It can be used in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
The primary targets of 1-(1-Methyl-1H-indol-2-yl)ethanone are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Like other indole derivatives, it may interact with various proteins or enzymes in the body, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-(1-Methyl-1H-indol-2-yl)ethanone’s action are currently unknown. As a unique chemical, its effects at the molecular and cellular levels need to be studied further .
properties
IUPAC Name |
1-(1-methylindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKISNBRDNDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344056 | |
Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-2-yl)ethanone | |
CAS RN |
16498-68-3 | |
Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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